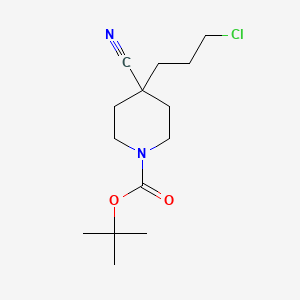
tert-Butyl 4-(3-chloropropyl)-4-cyanopiperidine-1-carboxylate
Übersicht
Beschreibung
The compound “tert-Butyl 4-(3-chloropropyl)-4-cyanopiperidine-1-carboxylate” is likely a piperidine derivative. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom, and they are important building blocks in organic synthesis . This particular compound has a tert-butyl ester group, a cyanogroup, and a 3-chloropropyl group attached to the piperidine ring.
Molecular Structure Analysis
The molecular formula of this compound is likely C12H23ClN2O2 based on its name . It contains a piperidine ring, which is a six-membered ring with one nitrogen atom. Attached to this ring are a tert-butyl ester group, a cyanogroup, and a 3-chloropropyl group.Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, piperidine derivatives are known to participate in a variety of chemical reactions. They can undergo reactions at the nitrogen atom (such as alkylation or acylation) or at the carbon atoms (such as substitution or addition reactions) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar cyanogroup and ester group could impact its solubility in various solvents. The compound is likely a solid or liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis of Small Molecule Anticancer Drugs : tert-Butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related compound, is an important intermediate for small molecule anticancer drugs. It has been synthesized through a multi-step process, starting from commercially available materials, with a high total yield of 71.4% (Zhang, Ye, Xu, & Xu, 2018).
Stereochemistry in Synthesis : Studies on tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives have focused on stereoselective syntheses. These compounds are used to produce cis and trans isomers crucial in the development of pharmacologically active compounds (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).
Piperidine Derivatives Synthesis : The reaction of tert-Butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with other compounds has led to the formation of new tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates. These are promising synthons for the preparation of diverse piperidine derivatives, which are valuable in pharmaceutical chemistry (Moskalenko & Boev, 2014).
Development of New Pharmacological Agents : The synthesis of tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, an important intermediate in the synthesis of the novel protein tyrosine kinase Jak3 inhibitor, is a notable example. This compound showcases the use of tert-butyl-based compounds in developing new pharmacological agents (Chen Xin-zhi, 2011).
Chiral Auxiliary and Dipeptide Synthesis : Both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, a related compound, have been used as chiral auxiliaries in dipeptide synthesis. Such compounds demonstrate the versatility of tert-butyl-based compounds in synthesizing optically active molecules (Studer, Hintermann, & Seebach, 1995).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl 4-(3-chloropropyl)-4-cyanopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23ClN2O2/c1-13(2,3)19-12(18)17-9-6-14(11-16,7-10-17)5-4-8-15/h4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISILMCSLNHEKMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CCCCl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(3-chloropropyl)-4-cyanopiperidine-1-carboxylate | |
Synthesis routes and methods
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-tert-Butyl 11-benzyl 6-oxo-2,7,11-triaza-dispiro[3.0.4.3]dodecane-2,11-dicarboxylate](/img/structure/B1435228.png)
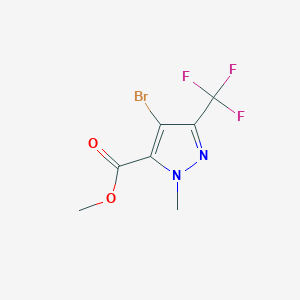
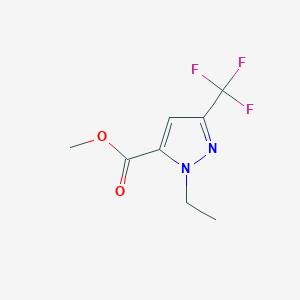
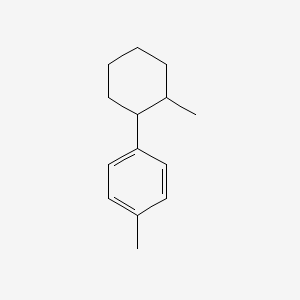
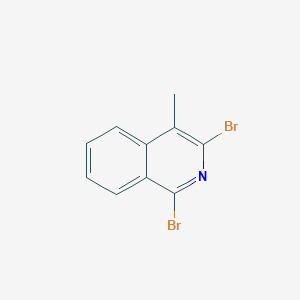

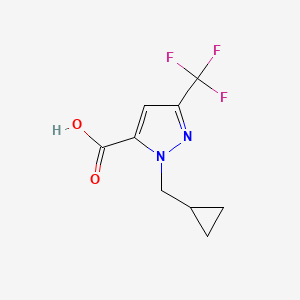

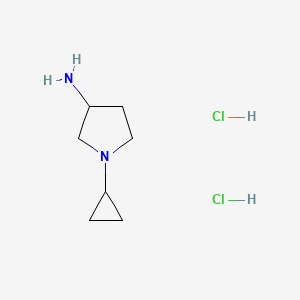

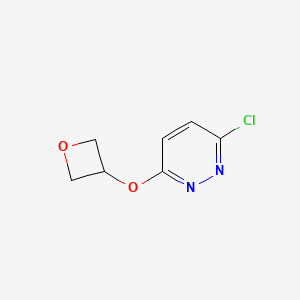
![3,7-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1435248.png)

![(E)-[(Z)-[amino(ethylsulfanyl)methylidene]amino][(2-chloro-6-fluorophenyl)methylidene]amine hydrochloride](/img/structure/B1435251.png)